Positional Isomer Selectivity: 3-Chloro versus 2-Chloro Substitution Drives Distinct P2X4 Receptor Antagonism Profiles
The 3-chlorophenyl substitution pattern on the target compound is structurally distinct from the 2-chlorophenyl regioisomer, and published cross-study data indicate that this positional shift profoundly alters functional antagonism at the human P2X4 receptor. While the 2-chloro isomer (CAS 700849-75-8) has been empirically characterized as a P2X4 antagonist with an IC50 of 8.34 μM in a human 1321N1 cell-based calcium flux assay , the 3-chloro target compound has not yet been profiled in this same assay. However, recent medicinal chemistry campaigns on piperazine-based P2X4 antagonists have demonstrated that the position of the chlorine atom on the pendant phenyl ring is a critical determinant of both potency and selectivity, with 3-substituted and 2-substituted analogs often exhibiting divergent activity cliffs . This creates a scientifically justified rationale for prioritizing the 3-chloro compound over the 2-chloro analog in screening campaigns where P2X4 target engagement is being explored, as the unexplored pharmacophore space around the 3-position may yield superior or orthogonal activity profiles relative to the already-characterized 2-chloro series .
| Evidence Dimension | P2X4 receptor antagonist activity (positional isomer comparison) |
|---|---|
| Target Compound Data | Not yet determined in published P2X4 calcium flux assays |
| Comparator Or Baseline | N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide (CAS 700849-75-8): IC50 = 8.34 × 10³ nM (8.34 μM) |
| Quantified Difference | Target compound data unavailable; positional isomer demonstrates measurable P2X4 antagonism (IC50 8.34 μM) as a cross-study benchmark |
| Conditions | Human P2X4 receptor expressed in human 1321N1 astrocytoma cells; antagonist activity assessed as reduction in intracellular Ca²⁺ influx; compound preincubated for 30 min before ATP stimulation; Fluo-4 AM fluorescence readout (BindingDB Assay ID: ALA1069596) |
Why This Matters
The availability of a defined benchmark for the 2-chloro isomer establishes a quantitative reference frame against which the 3-chloro target compound can be directly compared when profiled under identical assay conditions, enabling data-driven procurement for neuroscience and purinergic signaling research programs.
- [1] BindingDB. BDBM50596636 (CHEMBL5181561): Antagonist activity at human P2X4 receptor for N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide. IC50 = 8.34E+3 nM. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596636 View Source
- [2] Erlitz KS, Siutkina AI, Prinz AK, Koch O, Kalinin DV, Junker A. Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie. 2025;358(1):e2400860. doi:10.1002/ardp.202400860 View Source
- [3] PubChem. N-(4-Bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide (CID 1288039). PubChem Compound Summary. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1288039 View Source
